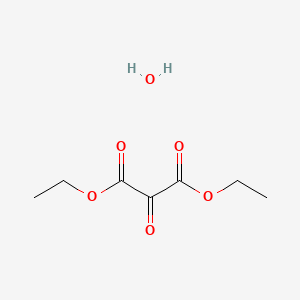

Diethyl 2-oxomalonate hydrate

概要

説明

Diethyl 2-oxomalonate hydrate is a chemical compound with the formula C7H12O6 . It is used in scientific research and has various applications in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The exact linear structure formula is not provided in the search results .Chemical Reactions Analysis

Diethyl oxomalonate, a related compound, is known to react due to its highly polarized keto group as an electrophile in addition reactions. It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . At humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.17 g/mol . The exact physical and chemical properties such as boiling point, density, etc., are not provided in the search results .科学的研究の応用

- Diethyl 2-oxomalonate is used as a conjunctive reagent for stitching together an alkene and an alkyl halide with a malonyl group as a linchpin (Pardo, Ghosh, & Salomon, 1981).

- It serves as a unique detritylating reagent in the presence of methanol, especially in deoxyribonucleoside derivatives protected with modified trityl groups (Sekine, 1994).

- Diethyl 2-oxomalonate is involved in the synthesis of side-bonded ketone complexes of platinum(0), specifically in reactions with alloxan and isatin (Clarke, Hunt, & Kemmitt, 1979).

- It plays a role in the synthesis of bicyclic [b]-heteroannulated pyridazine derivatives, useful in pharmaceutical research (Wejroch et al., 2001).

- Diethyl 2-oxomalonate is used in the synthesis of highly substituted 1,4-diazepines, which have applications in the development of novel drugs (Barluenga et al., 1993).

- It is involved in the functionalization of polystyrene, showcasing its utility in material science (Raja & Dhamodharan, 2001).

- Diethyl 2-oxomalonate is utilized for the synthesis of functionalized 1,1′-disubstituted tetrahydroisoquinoline, which is important in organic synthesis (Bois-choussy et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . Similar precautions may apply to Diethyl 2-oxomalonate hydrate .

作用機序

Target of Action

Diethyl 2-oxomalonate hydrate is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest oxodicarboxylic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound reacts because of its highly polarized keto group as an electrophile in addition reactions . This means it can donate an electron pair to an electrophile to form a chemical bond. This interaction with its targets leads to changes in the molecular structure of the targets, enabling the occurrence of the aforementioned reactions.

Biochemical Pathways

Given its reactivity, it can be inferred that it plays a role in various biochemical reactions, particularly those involving the formation of cyclic compounds through diels-alder reactions, cycloadditions, or ene reactions .

Pharmacokinetics

Its solubility in water, ethanol, diethylether, and chloroform suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at humid air, mesoxalic acid diethyl ester reacts with water to give diethyl mesoxalate hydrate . This suggests that the presence of water can influence the compound’s reactivity.

生化学分析

Biochemical Properties

Diethyl 2-oxomalonate hydrate is known for its highly polarized keto group, which acts as an electrophile in addition reactions . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions

Molecular Mechanism

Its highly reactive keto group suggests it could interact with various biomolecules, potentially influencing enzyme activity and gene expression

特性

IUPAC Name |

diethyl 2-oxopropanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWEABZDCFLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=O)OCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)

![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)